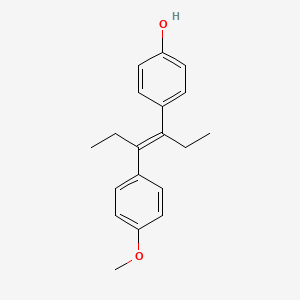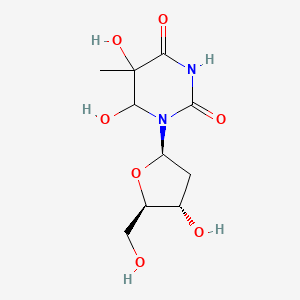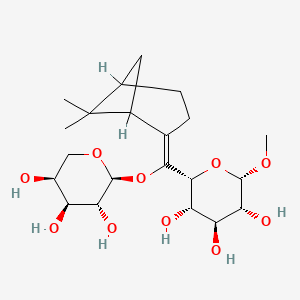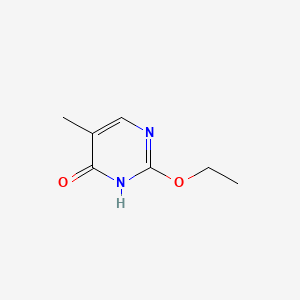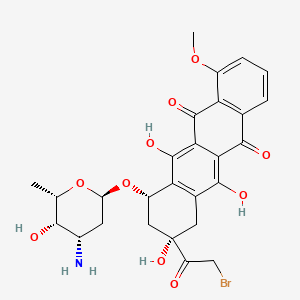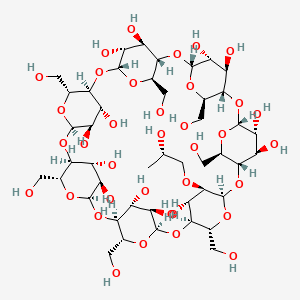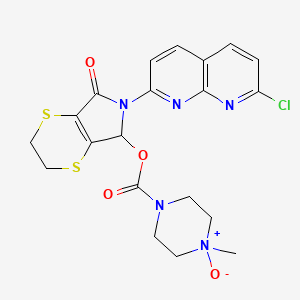![molecular formula C14H14N4OS B1228680 N-[5-(phenylmethyl)-2-thiazolyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B1228680.png)
N-[5-(phenylmethyl)-2-thiazolyl]-4,5-dihydro-1H-imidazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(phenylmethyl)-2-thiazolyl]-4,5-dihydro-1H-imidazole-2-carboxamide is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.
Scientific Research Applications
Antimicrobial and Antibacterial Properties
N-[5-(Phenylmethyl)-2-thiazolyl]-4,5-dihydro-1H-imidazole-2-carboxamide derivatives have been studied for their antimicrobial properties. Mhaske et al. (2011) reported that these compounds are effective against Gram-positive and Gram-negative bacteria, including S. aureus, B. subtilis, E. coli, and P. aeruginosa. Certain derivatives showed specific activity against bacterial strains, indicating potential as antibacterial agents (Mhaske et al., 2011).
Fungicidal Activity
Tang Zi-lon (2015) synthesized N-(1,3,4-thiadiazolyl) thiazole carboxamides with moderate fungicidal activity. These compounds demonstrated higher efficacy with alkyl groups on the thiadiazolyl ring compared to aryl groups (Tang Zi-lon, 2015).
Potential in Antitumor Applications
The derivatives of this compound have been explored for their antitumor properties. Horishny et al. (2020) synthesized novel derivatives that showed promise as anticancer agents, indicating the potential of these compounds in cancer treatment (Horishny et al., 2020).
Utility in Synthesis of Metal-Organic Complexes
Wang et al. (2021) demonstrated the use of similar amide-derived ligands in synthesizing octamolybdate-based metal-organic complexes. These complexes exhibited electrocatalytic, electrochemical sensing, and photocatalytic properties, highlighting the versatility of such compounds in materials science (Wang et al., 2021).
Applications in Organic Chemistry and Synthesis
Studies by Mlostoń et al. (2008) and Eltsov et al. (2004) on imidazole-2-thiones, a related class of compounds, have contributed to understanding the nucleophilicity and reactivity in organic synthesis, furthering the knowledge of chemical reactions involving these and similar compounds (Mlostoń et al., 2008); (Eltsov et al., 2004).
properties
Molecular Formula |
C14H14N4OS |
|---|---|
Molecular Weight |
286.35 g/mol |
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamide |
InChI |
InChI=1S/C14H14N4OS/c19-13(12-15-6-7-16-12)18-14-17-9-11(20-14)8-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,15,16)(H,17,18,19) |
InChI Key |
MWBDLRSLPPAPFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2,4-dimethoxyphenyl)-1-[(1-ethyl-2-pyrrolidinyl)methyl]-1-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]thiourea](/img/structure/B1228598.png)
![methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B1228599.png)
![(1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B1228602.png)
![2-[[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-methylamino]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B1228604.png)
![4',4',6'-trimethyl-5',6'-dihydro-3H,4'H-spiro[1,3-benzothiazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B1228605.png)

